Cyclopentyl isothiocyanate (CAS: 33522-03-1) is a highly specialized electrophilic building block primarily procured for the synthesis of complex heterocycles, including thioureas, thiazoles, and thiadiazines. In industrial and pharmaceutical workflows, it serves as the premier reagent for introducing a cyclopentylamino or cyclopentylthioamide moiety into advanced intermediates. Unlike acyclic aliphatic isothiocyanates or larger cycloalkyl variants, cyclopentyl isothiocyanate offers a precise balance of steric volume and lipophilicity (LogD tuning). This makes it a critical raw material for structure-activity relationship (SAR) optimization, where the exact conformational geometry of the five-membered ring is required to navigate restricted binding pockets while maintaining favorable physicochemical properties [1].
Procurement teams and synthetic chemists often default to cyclohexyl isothiocyanate due to its broader availability and lower cost; however, generic substitution with the six-membered ring frequently fails in late-stage applications. The larger steric bulk of the cyclohexyl group causes severe steric clashes in restricted lipophilic binding pockets, drastically reducing the efficacy of the final active pharmaceutical ingredient (API). Conversely, substituting with smaller rings (cyclopropyl) or acyclic branched groups (isopropyl) can result in insufficient hydrophobic contacts or unacceptable metabolic liability. Furthermore, the ring strain and distinct nucleophilic susceptibility of the cyclopentyl system alter cyclization yields during heterocycle formation, meaning that substituting the isothiocyanate precursor directly impacts both manufacturability and end-product performance[1].
In the synthesis of 3-alkylamino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxides, the choice of isothiocyanate precursor directly impacts the efficiency of the sulfonyl isothiourea intermediate formation. Reacting the key sulfonamide intermediate with cyclopentyl isothiocyanate resulted in a 57% yield of the target cyclized compound, whereas the identical process using cyclohexyl isothiocyanate yielded only 51% [1].
| Evidence Dimension | Isolated reaction yield |
| Target Compound Data | 57% yield (cyclopentyl isothiocyanate) |
| Comparator Or Baseline | 51% yield (cyclohexyl isothiocyanate) |
| Quantified Difference | +6% absolute yield improvement |
| Conditions | Reaction with sulfonamide intermediate at 0−25 °C followed by phosgene-mediated ring closure |
Higher cyclization yields improve the overall atom economy and throughput of complex heterocyclic API manufacturing, justifying the specific procurement of the cyclopentyl precursor.
During the optimization of 4-amino-2-(alkylamino)thiazol-5-yl methanone derivatives as CDK9 inhibitors, the steric bulk of the isothiocyanate-derived amine was critical. Derivatives synthesized from cyclopentyl isothiocyanate maintained equipotent binding activity compared to the baseline isopropyl analogs. In contrast, the analogous derivatives synthesized from cyclohexyl isothiocyanate exhibited significantly reduced potency due to steric clashes in the lipophilic binding pocket adjacent to the 2-position of the thiazole ring[1].
| Evidence Dimension | Target binding potency (CDK9) |
| Target Compound Data | Equipotent to baseline (cyclopentyl derivative) |
| Comparator Or Baseline | Significantly reduced potency (cyclohexyl derivative) |
| Quantified Difference | Retention of high activity vs. loss of activity |
| Conditions | In vitro CDK9 kinase inhibition assay |
Demonstrates that the 5-membered ring represents the maximum tolerated steric boundary for this target class, making cyclopentyl isothiocyanate non-interchangeable with its 6-membered counterpart in drug design.
The biological efficacy of KATP channel openers is highly sensitive to carbocycle size. When comparing thiadiazine 1,1-dioxides, the derivative incorporating the cyclopentyl moiety (derived from cyclopentyl isothiocyanate) was substantially more potent at hyperpolarizing pancreatic β-cell membranes and inhibiting insulin release than both the cyclopropyl and cyclohexyl derivatives [1].
| Evidence Dimension | Inhibition of insulin release / membrane hyperpolarization |
| Target Compound Data | High potency (cyclopentyl derivative) |
| Comparator Or Baseline | Lower potency (cyclopropyl and cyclohexyl derivatives) |
| Quantified Difference | Superior efficacy strictly tied to the 5-membered ring geometry |
| Conditions | In vitro pancreatic β-cell assays |
For procurement in metabolic disease research, this confirms that the cyclopentyl building block provides a unique pharmacological profile that cannot be achieved with smaller or larger cycloalkyl homologs.
In standard Electron Ionization Mass Spectrometry (EI-MS) workflows used for raw material verification, cycloalkyl isothiocyanates exhibit distinct fragmentation patterns. The elimination of a sulfhydryl radical from the molecular ion yields an [M–SH]+ diagnostic peak. For cyclopentyl isothiocyanate, this peak (94 Da) has a relative intensity of 0.8%, whereas for cyclohexyl isothiocyanate, the corresponding peak (108 Da) has an intensity of only 0.2%[1].
| Evidence Dimension | [M–SH]+ diagnostic peak relative intensity |
| Target Compound Data | 0.8% intensity at 94 Da |
| Comparator Or Baseline | 0.2% intensity at 108 Da (cyclohexyl isothiocyanate) |
| Quantified Difference | 4-fold higher relative intensity for the cyclopentyl fragment |
| Conditions | Electron Ionization Mass Spectrometry (EI-MS) |
Provides a quantifiable, standardized analytical metric for QA/QC departments to verify precursor identity and detect trace cross-contamination between homologous cycloalkyl isothiocyanates.
Cyclopentyl isothiocyanate is the optimal precursor for synthesizing 4-amino-2-(cyclopentylamino)thiazol-5-yl methanones via one-pot reactions with cyanamide and alpha-bromoketones. It is specifically selected over cyclohexyl isothiocyanate to ensure the resulting API fits precisely into the restricted lipophilic binding pockets of targets like CDK9 [1].
In the development of metabolic disease therapeutics, this compound is utilized to synthesize 3-cyclopentylamino-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxides. The cyclopentyl precursor provides higher cyclization yields (57%) compared to its 6-membered counterpart and delivers superior β-cell membrane hyperpolarization [2].
When SAR optimization requires a LogD profile that bridges the gap between highly lipophilic cyclohexyl groups and metabolically labile acyclic groups, cyclopentyl isothiocyanate is procured to introduce a stable, moderately lipophilic 5-membered ring into thiourea and thioamide pharmacophores [REFS-1, REFS-2].
Corrosive;Acute Toxic;Irritant